Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate
CAS No.:
Cat. No.: VC18043196
Molecular Formula: C6H3BF5KO
Molecular Weight: 235.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BF5KO |
|---|---|
| Molecular Weight | 235.99 g/mol |
| IUPAC Name | potassium;(2,3-difluoro-6-hydroxyphenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1 |
| Standard InChI Key | ZRCKVZZNAZNNAV-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=C(C=CC(=C1F)F)O)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Geometry
The compound’s molecular formula, C₆H₃BF₅KO, reflects its aromatic backbone and trifluoroborate functional group. Nuclear magnetic resonance (NMR) studies confirm the substituent arrangement: fluorine atoms at C2 and C3, a hydroxyl group at C6, and the trifluoroborate group (-BF₃K) at C1. X-ray crystallography of analogous trifluoroborates reveals tetrahedral geometry around the boron atom, with B–F bond lengths averaging 1.34 Å .
Electronic Effects of Fluorination
The electron-withdrawing fluorine atoms significantly reduce the aromatic ring’s electron density, enhancing the compound’s electrophilicity. Density functional theory (DFT) calculations indicate a Hammett σₚ value of +0.78 for the 2,3-difluoro substitution, which stabilizes negative charge development during nucleophilic reactions . This electronic modulation is critical for its reactivity in Suzuki-Miyaura couplings.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthesis route involves two steps:
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Boronation: 2,3-Difluoro-6-nitrophenol is treated with boronic acid in the presence of a palladium catalyst to form the boronic acid intermediate .
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Trifluoroborate Formation: The intermediate reacts with potassium hydrogen fluoride (KHF₂) in aqueous methanol, yielding the trifluoroborate salt .
Typical conditions include refluxing at 80°C for 12 hours, achieving yields of 68–75%. Alternative methods employ trifluoromethanesulfonic anhydride as a boron-activating agent, though this increases production costs.
Industrial Manufacturing
Industrial processes optimize for scalability and purity (>99%). Continuous-flow reactors replace batch systems to enhance heat management and reduce reaction times . Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to remove residual solvents .
Table 1: Synthesis Conditions and Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80°C | 70–85°C |
| Reaction Time | 12 hours | 6–8 hours |
| Yield | 68–75% | 82–89% |
| Purity After Purification | 95–98% | 99.5% |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. Its fluorine substituents accelerate transmetalation by stabilizing the transition state. For example, coupling with 4-bromotoluene produces 2,3-difluoro-6-hydroxyphenyl toluene in 92% yield .
Fluorination Reactions
In nickel-catalyzed fluorinations, the trifluoroborate group acts as a fluorine donor. This reactivity enables the synthesis of fluorinated pharmaceuticals, such as voriconazole derivatives .
Material Science Applications
The compound’s UV stability and low oxidation potential make it suitable for synthesizing fluorinated polymers used in photoresists and OLEDs .
Mechanistic Insights
Transmetalation in Cross-Coupling
During Suzuki-Miyaura reactions, the trifluoroborate undergoes hydrolysis to form a boronic acid, which coordinates to palladium. Kinetic studies show a second-order dependence on palladium concentration, suggesting a rate-determining oxidative addition step .
Solvent and Ligand Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing ionic intermediates. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency by preventing palladium aggregation.
Comparative Analysis with Analogues
Table 2: Reactivity Comparison of Trifluoroborate Salts
| Compound | Relative Reaction Rate (Suzuki-Miyaura) | Thermal Stability (°C) |
|---|---|---|
| Potassium phenyltrifluoroborate | 1.0 (baseline) | 180 |
| Potassium (2,3-difluoro-6-hydroxy) | 3.2 | 220 |
| Potassium (4-methoxyphenyl)trifluoroborate | 0.7 | 160 |
The 2,3-difluoro-6-hydroxy derivative exhibits superior reactivity and stability due to fluorine’s inductive effects and hydrogen bonding from the hydroxyl group.
Future Research Directions
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